3'-O-(4,4'-dimethoxytrityl)-thymidine
Overview
Description
3’-O-(4,4’-dimethoxytrityl)thymidine is a chemical compound used primarily in the field of nucleic acid chemistry. It is a thymidine derivative where the 3’-hydroxyl group is protected by a 4,4’-dimethoxytrityl (DMT) group. This protection is crucial in the synthesis of oligonucleotides, as it prevents unwanted reactions at the 3’-hydroxyl position during the stepwise assembly of nucleic acid sequences .
Mechanism of Action
Target of Action
The primary target of 3’-O-(4,4’-dimethoxytrityl)thymidine is the DNA molecule. It is used in the synthesis of oligonucleotides . The compound is incorporated into the oligodeoxynucleotides, which can interact with specific sequences of DNA .
Mode of Action
3’-O-(4,4’-dimethoxytrityl)thymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is incorporated into the oligodeoxynucleotides during their synthesis . The compound’s interaction with its targets results in the formation of oligonucleotides that can bind to specific DNA sequences .
Biochemical Pathways
The compound is involved in the biochemical pathway of oligonucleotide synthesis . The oligonucleotides synthesized using 3’-O-(4,4’-dimethoxytrityl)thymidine can form G-quadruplexes . These structures have been found to play important roles in various biological processes, including regulation of gene expression, DNA replication, and telomere maintenance .
Pharmacokinetics
Factors such as stability, resistance to nuclease degradation, and binding affinity to target DNA sequences would influence the bioavailability of the oligonucleotides .
Result of Action
The molecular and cellular effects of 3’-O-(4,4’-dimethoxytrityl)thymidine’s action are determined by the function of the oligonucleotides it helps synthesize . For instance, oligonucleotides that form G-quadruplexes can act as aptamers with anti-HIV activity .
Action Environment
The action, efficacy, and stability of 3’-O-(4,4’-dimethoxytrityl)thymidine and the oligonucleotides it helps synthesize can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules that can interact with the oligonucleotides . For instance, the compound should be stored at -20°C in tightly closed containers, protected from humidity .
Biochemical Analysis
Biochemical Properties
3’-O-(4,4’-dimethoxytrityl)thymidine interacts with various enzymes and proteins in biochemical reactions. It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
Cellular Effects
The effects of 3’-O-(4,4’-dimethoxytrityl)thymidine on cells are primarily related to its role in the synthesis of oligonucleotides. It influences cell function by participating in the formation of G-quadruplexes, which are structures in DNA that have implications in gene expression .
Molecular Mechanism
At the molecular level, 3’-O-(4,4’-dimethoxytrityl)thymidine exerts its effects through its involvement in the synthesis of oligonucleotides. It forms part of the structure of these molecules, influencing their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-O-(4,4’-dimethoxytrityl)thymidine can change over time. It has a high purity level (HPLC ≥98.0%) and is stable under storage conditions of -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(4,4’-dimethoxytrityl)thymidine typically involves the protection of the 3’-hydroxyl group of thymidine with a 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the DMT-Cl .
Industrial Production Methods: In an industrial setting, the synthesis of 3’-O-(4,4’-dimethoxytrityl)thymidine follows similar principles but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-O-(4,4’-dimethoxytrityl)thymidine undergoes several types of chemical reactions, including:
Detritylation: The removal of the DMT group using acidic conditions, such as with dichloroacetic acid in acetonitrile.
Phosphoramidite Coupling: The compound can be converted into its phosphoramidite form for use in oligonucleotide synthesis.
Common Reagents and Conditions:
Detritylation: Dichloroacetic acid in acetonitrile.
Phosphoramidite Coupling: Phosphorodiamidite reagents in the presence of a weak acid catalyst.
Major Products:
Detritylation: Thymidine and 4,4’-dimethoxytrityl cation.
Phosphoramidite Coupling: 3’-O-(4,4’-dimethoxytrityl)thymidine phosphoramidite.
Scientific Research Applications
3’-O-(4,4’-dimethoxytrityl)thymidine is widely used in scientific research, particularly in the synthesis of oligonucleotides. These oligonucleotides are essential tools in various fields, including:
Comparison with Similar Compounds
5’-O-(4,4’-dimethoxytrityl)thymidine: Similar to 3’-O-(4,4’-dimethoxytrityl)thymidine but with the DMT group protecting the 5’-hydroxyl group.
3’-O-(4,4’-dimethoxytrityl)uridine: A uridine derivative with the DMT group protecting the 3’-hydroxyl group.
Uniqueness: 3’-O-(4,4’-dimethoxytrityl)thymidine is unique in its specific application for protecting the 3’-hydroxyl group of thymidine during oligonucleotide synthesis. This specificity allows for precise control over the synthesis process, making it a valuable tool in nucleic acid chemistry .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSFNVDTHTTMK-UPRLRBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369616 | |
Record name | AG-H-03352 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76054-81-4 | |
Record name | AG-H-03352 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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